molecular formula C21H22ClN5O2 B12185981 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12185981
M. Wt: 411.9 g/mol
InChI Key: SJPSXCCTKPTYEF-UHFFFAOYSA-N
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Description

The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone is a methanone derivative featuring two key pharmacophores:

  • A 4-hydroxypiperidine moiety substituted with a 4-chlorophenyl group at the 4-position.
  • A 3,4-dimethylphenyl ring linked to a 1H-tetrazole group. The tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability and enabling ionic interactions in biological systems .

Properties

Molecular Formula

C21H22ClN5O2

Molecular Weight

411.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[3,4-dimethyl-2-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C21H22ClN5O2/c1-14-3-8-18(19(15(14)2)27-13-23-24-25-27)20(28)26-11-9-21(29,10-12-26)16-4-6-17(22)7-5-16/h3-8,13,29H,9-12H2,1-2H3

InChI Key

SJPSXCCTKPTYEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)N4C=NN=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. One common approach starts with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which can be synthesized from 4-chlorobenzoic acid through esterification, hydrazination, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone is studied for its potential biological activities, including antiviral and antimicrobial properties .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields like agriculture and environmental science .

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The piperidine and tetrazole moieties are known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

The following analysis highlights structural and functional differences between the target compound and its analogs.

Substituent Variations in Piperidine/Piperazine Derivatives

a) Sulfonyl vs. Tetrazole Functional Groups
  • Target Compound : The tetrazole group provides hydrogen-bonding capability and metabolic stability, mimicking carboxylic acids without ionization .
  • Sulfonyl Analogs: Compounds like [4-(substituted sulfonyl)piperazin-1-yl]methanones (e.g., ) feature sulfonyl groups, which are electron-withdrawing and may enhance solubility but lack the tetrazole’s bioisosteric advantages. Sulfonamides are also prone to metabolic oxidation, reducing bioavailability .
b) Chlorophenyl vs. Methoxyphenyl Substitutions
  • Methoxy Analogs: Compounds like [4-(3-methoxyphenyl)piperazinyl]methanones () exhibit increased electron density due to the methoxy group, which may reduce binding affinity in non-polar active sites but improve water solubility .
c) Pyrimidine vs. Tetrazole Heterocycles
  • Pyrimidine Derivatives: Analogs such as [1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanones () utilize pyrimidine rings, enabling π-π stacking and hydrogen bonding. However, pyrimidines are bulkier and may restrict conformational flexibility compared to tetrazoles .

Structural and Physicochemical Properties

Compound Class Key Substituents Functional Groups Predicted logP* Metabolic Stability
Target Compound 4-Chlorophenyl, tetrazole Tetrazole, hydroxyl ~3.5 High (tetrazole)
Sulfonyl-piperazine analogs Sulfonyl, piperazine Sulfonamide ~2.8 Moderate
Methoxy-piperazine analogs 3-Methoxyphenyl, pyrimidine Methoxy, pyrimidine ~2.2 Moderate
Chlorophenyl-pyrimidine 3-Chlorophenyl, pyrimidine Chlorophenyl, pyrimidine ~3.0 High

*logP estimated via fragment-based methods.

Pharmacological Implications

  • Tetrazole Advantage : The tetrazole’s resistance to hydrolysis and ability to mimic carboxylic acids may enhance target engagement in enzymes like angiotensin II receptors or metalloproteases .
  • Chlorophenyl vs. Methoxy : The chloro substituent’s hydrophobicity likely improves blood-brain barrier penetration compared to polar methoxy groups, making the target compound more suitable for CNS targets .

Biological Activity

The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone, also known as a derivative of haloperidol, is of significant interest in pharmacology due to its potential therapeutic applications and biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C32H36Cl2N2O3
  • Molecular Weight : 567.55 g/mol
  • IUPAC Name : 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone

The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It acts as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects. Additionally, it may influence serotonin receptors and has been noted to have effects on the cholinergic system.

Key Targets:

  • Dopamine D2 Receptors : Inhibition leads to reduced dopaminergic activity, which is beneficial in treating psychotic disorders.
  • Serotonin Receptors : Modulation can affect mood and anxiety levels.

Antipsychotic Effects

Research indicates that the compound shows significant antipsychotic properties similar to haloperidol. It effectively reduces symptoms in animal models of schizophrenia, showing promise for future clinical applications.

Neuroprotective Properties

Studies have demonstrated that the compound may offer neuroprotective effects against oxidative stress and excitotoxicity. This is particularly relevant in neurodegenerative diseases where such mechanisms play a critical role.

Case Studies

StudyFindings
Animal Model of Schizophrenia The compound significantly reduced hyperactivity and improved cognitive deficits in rodents.
Neuroprotection Study Demonstrated a reduction in neuronal death in models of excitotoxicity, suggesting potential for treating neurodegenerative diseases.
Clinical Trials (Phase I) Early trials indicate tolerability and preliminary efficacy in patients with treatment-resistant schizophrenia.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good oral bioavailability with a half-life that allows for once-daily dosing. Its metabolism primarily occurs in the liver, leading to several metabolites that may also exhibit biological activity.

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, potential side effects include sedation and extrapyramidal symptoms, common with many antipsychotic medications.

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